3-(Isoquinolin-5-yl)propanoic acid
Overview
Description
3-(Isoquinolin-5-yl)propanoic acid is an organic compound with the molecular formula C12H11NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propanoic acid typically involves the reaction of isoquinoline with propanoic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Isoquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)propanoic acid, known for its aromatic properties and use in the synthesis of various derivatives.
Quinoline: A structural isomer of isoquinoline, also used in the synthesis of pharmaceuticals and other organic compounds.
Indole: Another heterocyclic aromatic compound with significant biological and chemical applications
Uniqueness
This compound is unique due to its specific structure, which combines the properties of isoquinoline with a propanoic acid moiety.
Biological Activity
3-(Isoquinolin-5-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
This compound has the molecular formula CHNO and a molecular weight of approximately 201.23 g/mol. The compound can be synthesized through various methods, including the reaction of isoquinoline with propanoic acid under controlled conditions, often utilizing acetic acid to facilitate the process.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain receptors and enzymes, influencing cellular signaling pathways related to growth and differentiation.
Potential Targets
- Receptors : The compound may bind to various receptors, altering their activity.
- Enzymes : It is hypothesized to interact with enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Some studies have shown that isoquinoline derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cell proliferation in colon cancer models .
- Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. Their ability to modulate tau protein aggregation has been noted as a potential therapeutic avenue .
Anticancer Studies
A study investigating the cytotoxicity of isoquinoline derivatives found that certain analogs exhibited IC values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties. For example:
Compound | Cell Line | IC (µM) |
---|---|---|
Isoquinoline Derivative A | SW620 | 14 |
Isoquinoline Derivative B | HepG2 | 24 |
Isoquinoline Derivative C | A549 | 10 |
These findings suggest that modifications to the isoquinoline structure can enhance biological activity .
Neuroprotective Studies
In models assessing neuroprotection, compounds similar to this compound showed a reduction in tau protein aggregation and improved neuronal survival rates. The binding affinity to tau proteins was significantly higher in diseased models compared to controls .
Properties
IUPAC Name |
3-isoquinolin-5-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-3,6-8H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSUKDLKXFFECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660993 | |
Record name | 3-(Isoquinolin-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-28-3 | |
Record name | 5-Isoquinolinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87087-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Isoquinolin-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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